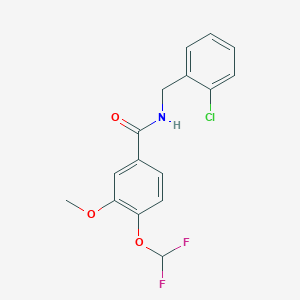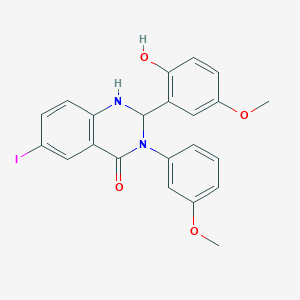![molecular formula C23H19ClF2N6O2S2 B10960981 4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960981.png)
4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
Core Structure: The central framework consists of a tetracyclic system, including a piperidine ring, a sulfone group, and a thia (sulfur-containing) ring fused together. The presence of fluorine atoms and the extended conjugation system adds to its complexity.
Preparation Methods
Synthetic Routes:
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization of an appropriate precursor. For example, reaction of a chlorophenyl-substituted amine with a sulfonyl chloride can yield the desired piperidine scaffold.
Thia Ring Formation: Introduction of sulfur atoms involves reactions with thiolates or other sulfur sources.
Fluorination: Incorporation of fluorine atoms can occur through electrophilic fluorination or other fluorinating agents.
Cycloaddition: The tetracyclic system can be assembled through cycloaddition reactions.
Industrial Production:
Industrial-scale synthesis likely involves multistep processes, carefully optimized for yield and purity. Specific conditions and reagents would depend on proprietary methods used by manufacturers.
Chemical Reactions Analysis
Oxidation: The sulfone group (SO₂) is susceptible to oxidation, leading to sulfoxides or sulfones.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions.
Major Products: These reactions may yield various derivatives, including analogs with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It could target specific receptors or enzymes.
Biological Studies: Investigating its interactions with proteins, cellular pathways, and potential therapeutic effects.
Materials Science: Its extended conjugation system might find applications in organic electronics or sensors.
Mechanism of Action
Targets: The compound likely interacts with specific biological targets (e.g., receptors, enzymes).
Pathways: It may modulate signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: Its intricate structure sets it apart from other compounds.
Remember that this compound’s detailed properties and applications would require further research and experimental validation
Properties
Molecular Formula |
C23H19ClF2N6O2S2 |
|---|---|
Molecular Weight |
549.0 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C23H19ClF2N6O2S2/c1-12-9-16(20(25)26)28-23-17(12)18-19(35-23)22-29-21(30-32(22)11-27-18)13-3-2-8-31(10-13)36(33,34)15-6-4-14(24)5-7-15/h4-7,9,11,13,20H,2-3,8,10H2,1H3 |
InChI Key |
GKZMPLYOLOQGNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC(=NN4C=N3)C5CCCN(C5)S(=O)(=O)C6=CC=C(C=C6)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-fluorophenyl)-1H-pyrazol-3-yl][5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10960898.png)
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10960902.png)


![3-(5-chloro-2-methoxyphenyl)-5-[2-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-1,2,4-oxadiazole](/img/structure/B10960915.png)
![methyl 2-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazol-3-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10960919.png)
![2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10960935.png)
![(5Z)-3-cyclopropyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10960942.png)
![4,5-dimethyl-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B10960948.png)
![N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960954.png)

![Ethyl 5-carbamoyl-2-{[(3,5-dinitrophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10960967.png)

![{5-[(1,3-benzodioxol-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10960979.png)
